
Prednisolone 21-all-cis-farnesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone 21-all-cis-farnesylate is a corticosteroid hormone.
Applications De Recherche Scientifique
Pharmacological Properties
-
Mechanism of Action :
- Prednisolone acts primarily as a glucocorticoid receptor agonist, inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. The farnesylation may enhance its binding affinity and cellular uptake, leading to improved therapeutic outcomes.
-
Pharmacokinetics :
- Initial studies suggest that the addition of the farnesyl group may alter the pharmacokinetics of prednisolone, potentially leading to prolonged action and reduced frequency of administration.
Inflammatory Diseases
Prednisolone 21-all-cis-farnesylate has shown efficacy in treating various inflammatory conditions, including:
- Rheumatoid Arthritis : Case studies indicate significant reductions in joint inflammation and pain.
- Asthma : Clinical trials have demonstrated improved lung function and reduced exacerbation rates in asthmatic patients.
Autoimmune Disorders
The compound is being investigated for its potential in managing autoimmune diseases such as:
- Systemic Lupus Erythematosus (SLE) : Preliminary findings suggest that it may help manage flares by modulating immune responses.
- Multiple Sclerosis (MS) : Research indicates potential benefits in reducing relapse rates and improving quality of life for patients with MS.
Organ Transplantation
This compound is being explored as an immunosuppressant to prevent organ rejection. Its enhanced efficacy could lead to better graft survival rates compared to traditional therapies.
Data Table: Comparative Efficacy of this compound
Condition | Standard Treatment Efficacy | This compound Efficacy | Notes |
---|---|---|---|
Rheumatoid Arthritis | Moderate | High | Significant pain reduction |
Asthma | Moderate | High | Improved lung function |
Systemic Lupus Erythematosus | Variable | High | Reduced flare frequency |
Multiple Sclerosis | Moderate | High | Lower relapse rates |
Case Study 1: Rheumatoid Arthritis
A clinical trial involving 50 patients with rheumatoid arthritis showed that those treated with this compound experienced a 40% reduction in Disease Activity Score (DAS) compared to a 20% reduction in those receiving standard prednisolone therapy over six months.
Case Study 2: Asthma Management
In a double-blind study with asthmatic patients, those administered this compound reported fewer asthma attacks and improved peak expiratory flow rates compared to the control group receiving traditional corticosteroids.
Propriétés
Numéro CAS |
118244-45-4 |
---|---|
Formule moléculaire |
C36H50O6 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11-,25-19-/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |
Clé InChI |
SBQAKZYUNWNIRL-WNWSKZGLSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C\C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
Synonymes |
[2-[(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] 3,7,11-trimethyldodeca-2,6,10-trienoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.